molecular formula C9H11NO2 B061552 2-amino-2-(3-methylphenyl)acetic Acid CAS No. 187979-43-7

2-amino-2-(3-methylphenyl)acetic Acid

Cat. No.: B061552
CAS No.: 187979-43-7
M. Wt: 165.19 g/mol
InChI Key: LUSUJXIQPCPYCT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino(3-methylphenyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with potassium phthalimide, followed by hydrolysis to yield the desired amino acid. Another method includes the reductive amination of 3-methylbenzaldehyde with glycine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of amino(3-methylphenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Amino(3-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Nitro-3-methylphenylacetic acid.

    Reduction: 3-methylphenylethanol.

    Substitution: Halogenated derivatives like 3-chloro- or 3-bromo-methylphenylacetic acid.

Scientific Research Applications

Amino(3-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of amino(3-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Amino(3-methylphenyl)acetic acid can be compared with other similar compounds, such as:

    Phenylacetic acid: Lacks the amino group, making it less versatile in certain chemical reactions.

    3-Aminophenylacetic acid: Similar structure but without the methyl group, which can influence its reactivity and biological activity.

    4-Methylphenylacetic acid: The methyl group is in a different position, affecting its chemical properties and applications.

Uniqueness: The presence of both the amino and methyl groups in amino(3-methylphenyl)acetic acid provides unique reactivity and potential for diverse applications, distinguishing it from other related compounds.

Properties

IUPAC Name

2-amino-2-(3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSUJXIQPCPYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405636
Record name amino(3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187979-43-7, 53519-82-7
Record name amino(3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(3-methylphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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